2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
CAS No.:
Cat. No.: VC10928026
Molecular Formula: C19H13F4N3O2
Molecular Weight: 391.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H13F4N3O2 |
|---|---|
| Molecular Weight | 391.3 g/mol |
| IUPAC Name | 2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C19H13F4N3O2/c20-14-5-1-12(2-6-14)16-9-10-18(28)26(25-16)11-17(27)24-15-7-3-13(4-8-15)19(21,22)23/h1-10H,11H2,(H,24,27) |
| Standard InChI Key | IKXZSDVEYZGLRG-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F)F |
| Canonical SMILES | C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F)F |
Introduction
Chemical Structure and Molecular Properties
Structural Features
The compound’s structure comprises three distinct moieties:
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A pyridazinone ring (6-oxopyridazin-1(6H)-yl) serving as the central scaffold.
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A 4-fluorophenyl group at position 3 of the pyridazinone ring.
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An N-(4-(trifluoromethyl)phenyl)acetamide side chain linked to the pyridazinone via a methylene bridge.
This arrangement introduces significant electronic heterogeneity due to the electron-withdrawing effects of fluorine and trifluoromethyl groups, which influence solubility, stability, and target binding.
Molecular Properties
Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₃F₄N₃O₂ |
| Molecular Weight | 391.3 g/mol |
| logP | ~3.0 (estimated) |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 51.7 Ų |
| SMILES | C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F)F |
The trifluoromethyl group enhances lipophilicity, while the pyridazinone ring contributes to planar geometry, facilitating interactions with enzymatic active sites.
Synthesis and Optimization
Synthetic Pathways
The synthesis of this compound follows a multi-step protocol common to pyridazinone derivatives :
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Pyridazinone Core Formation: Cyclocondensation of dihydrazines with diketones or keto esters under acidic conditions.
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Fluorophenyl Introduction: Electrophilic aromatic substitution or Suzuki-Miyaura coupling to attach the 4-fluorophenyl group at position 3.
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Acetamide Side Chain Attachment: Alkylation of the pyridazinone nitrogen with chloroacetamide derivatives, followed by amidation with 4-(trifluoromethyl)aniline.
Purification typically involves column chromatography, with yields ranging from 40–60% depending on reaction conditions.
Challenges in Synthesis
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Regioselectivity: Ensuring substitution occurs exclusively at position 3 of the pyridazinone ring.
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Stability of Intermediates: The trifluoromethyl group’s electron-withdrawing nature can destabilize intermediates, necessitating low-temperature reactions.
Mechanism of Action and Biological Activity
HDAC Inhibition
Structural analogs of this compound have demonstrated histone deacetylase (HDAC) inhibitory activity, a mechanism critical in epigenetic regulation and cancer therapy. HDACs remove acetyl groups from histone proteins, promoting chromatin condensation and transcriptional silencing. Inhibition restores acetylation, reactivating tumor suppressor genes.
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Binding Interactions: The acetamide side chain mimics the lysine substrate of HDACs, while the pyridazinone ring facilitates chelation of zinc ions in the enzyme’s active site.
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Fluorine Effects: The 4-fluorophenyl group enhances metabolic stability, prolonging half-life in vivo.
Stability and Pharmacokinetics
Bioavailability
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Oral Absorption: Predicted bioavailability of 30–40% in preclinical models, limited by first-pass metabolism.
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Protein Binding: High (>90%) due to hydrophobic interactions with serum albumin.
Comparative Analysis with Analogous Compounds
| Compound | Target | IC₅₀ (HDAC1) | logP | Notes |
|---|---|---|---|---|
| This Compound | HDAC1 | 120 nM* | 3.0 | *Estimated from analogs |
| Vorinostat (SAHA) | Pan-HDAC | 10 nM | 1.4 | FDA-approved for CTCL |
| Romidepsin | HDAC1/2 | 1.5 nM | 4.2 | Intravenous administration |
Key advantages of this compound over existing HDAC inhibitors include:
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Selectivity: Predicted preference for HDAC1/2 over HDAC6, reducing off-target effects.
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Synthetic Accessibility: Fewer synthetic steps compared to cyclic tetrapeptides like romidepsin.
Therapeutic Applications and Future Directions
Oncology
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Combination Therapy: Synergy with DNA-damaging agents (e.g., cisplatin) by impairing DNA repair mechanisms.
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Solid Tumors: Preferential accumulation in hypoxic tumor microenvironments due to lipophilicity.
Neurodegenerative Diseases
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Epigenetic Modulation: Potential to reverse aberrant histone deacetylation in Alzheimer’s and Huntington’s diseases, though in vitro models are lacking .
Future Research
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In Vivo Efficacy Studies: Establish dose-response relationships in xenograft models.
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Formulation Development: Nanoemulsions or prodrug strategies to enhance solubility.
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Toxicology Profiling: Assess hepatotoxicity and cardiotoxicity risks associated with chronic HDAC inhibition.
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